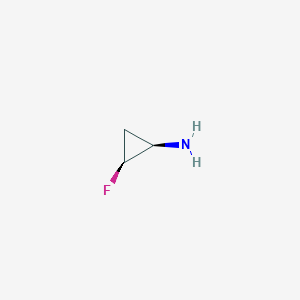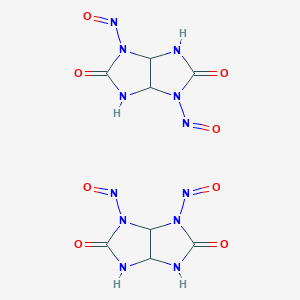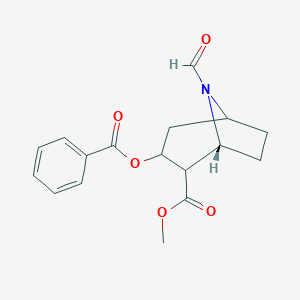
N-Formylnorcocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formylnorcocaine is a chemical compound that belongs to the class of synthetic cocaine analogs. It is a potent stimulant that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-Formylnorcocaine is similar to that of cocaine. It acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of N-Formylnorcocaine.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-Formylnorcocaine are similar to those of cocaine. It stimulates the central nervous system, leading to increased alertness, energy, and euphoria. It also increases heart rate, blood pressure, and body temperature. However, the effects of N-Formylnorcocaine are less potent than those of cocaine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Formylnorcocaine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also less potent than cocaine, which makes it safer to handle in the lab. However, N-Formylnorcocaine has some limitations for lab experiments. It is still a controlled substance, which means that it requires special permits and licenses to handle. Additionally, its effects are less potent than cocaine, which may limit its use in certain experiments.
Direcciones Futuras
For the study of N-Formylnorcocaine include its potential as a treatment for cocaine addiction, a therapeutic agent for other conditions, and further studies on its pharmacokinetics and metabolism.
Métodos De Síntesis
The synthesis of N-Formylnorcocaine involves the reaction of norcocaine with formic acid. This reaction results in the formation of N-Formylnorcocaine, which is a white crystalline powder. The synthesis method of N-Formylnorcocaine has been well-established, and it is widely used in scientific research.
Aplicaciones Científicas De Investigación
N-Formylnorcocaine has been studied for its potential applications in scientific research. It has been used as a tool to study the structure-activity relationships of cocaine analogs. N-Formylnorcocaine has also been used to study the effects of cocaine on the brain and behavior. Additionally, it has been used to study the pharmacokinetics and metabolism of cocaine.
Propiedades
Número CAS |
137360-14-6 |
|---|---|
Nombre del producto |
N-Formylnorcocaine |
Fórmula molecular |
C17H19NO5 |
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
methyl (1R)-3-benzoyloxy-8-formyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H19NO5/c1-22-17(21)15-13-8-7-12(18(13)10-19)9-14(15)23-16(20)11-5-3-2-4-6-11/h2-6,10,12-15H,7-9H2,1H3/t12?,13-,14?,15?/m1/s1 |
Clave InChI |
FPEWJDXCHAXYMI-MXTXEEQBSA-N |
SMILES isomérico |
COC(=O)C1[C@H]2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |
SMILES |
COC(=O)C1C2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1C2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |
Sinónimos |
methyl 3-benzoyloxy-8-formyl-8-azabicyclo(3.2.1)octane-2-carboxylate N-formylnorcocaine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



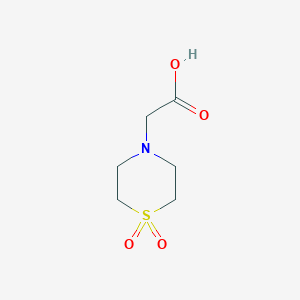
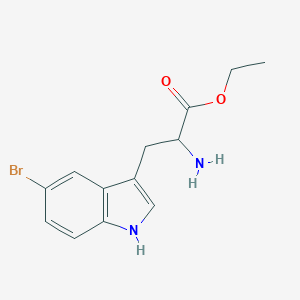
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
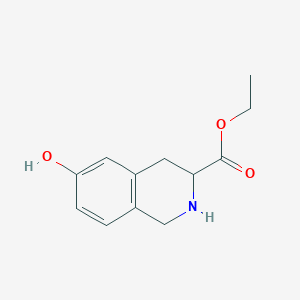
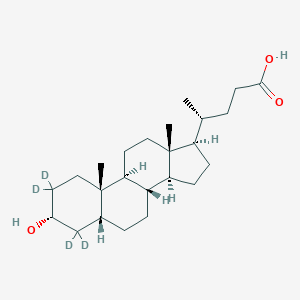

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
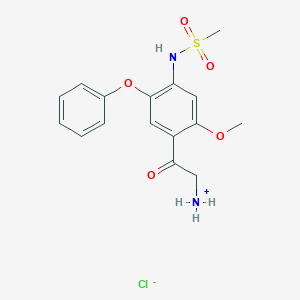
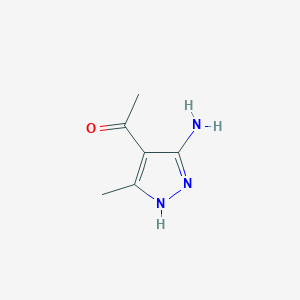
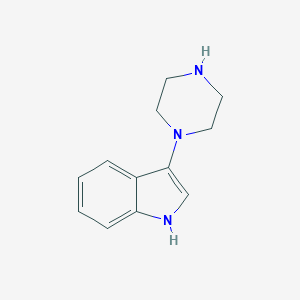
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
